7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c1-11-7-17-15(10-16(11)24)21(27)19-20(13-5-4-6-14(9-13)29-3)26(23(28)22(19)30-17)18-8-12(2)31-25-18/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQGLSETHXDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC)C5=NOC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities. This compound, part of the pyrrole and chromeno derivatives family, has garnered attention in medicinal chemistry due to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.85 g/mol. Its structure features a chlorinated chromeno framework with methoxy and isoxazole substituents, which contribute to its unique chemical properties.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin . The structural features of this compound suggest it may share similar antimicrobial efficacy.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of pyrrole derivatives on various cancer cell lines. For example, a related compound demonstrated an IC50 value of 44.63 ± 3.51 μM against human melanoma cells, indicating a strong selective index for tumor cells over non-tumor cells . This suggests that this compound could potentially exhibit similar anticancer properties.
The mechanism through which this compound exerts its biological effects may involve interactions at the molecular level with specific biological targets. It is hypothesized that the compound could modulate enzyme activity or interact with receptors involved in various signaling pathways. For instance, compounds with similar structures have been shown to influence neurotransmitter systems and exhibit anti-inflammatory properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Techniques such as chromatography are often employed for purification of intermediates and final products.
Data Summary Table
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antimicrobial Study : A study on chromeno derivatives found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : In vitro testing on various cancer cell lines showed that pyrrole derivatives could induce apoptosis and inhibit cell proliferation effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Chromeno-Pyrrole Derivatives
- 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{9–5-21}) Substituents: Replaces the 5-methylisoxazol-3-yl group with a furan-2-ylmethyl group and the 3-methoxyphenyl with a 3-hydroxyphenyl. Physical Properties: Melting point 276–279°C, indicative of strong intermolecular interactions (e.g., hydrogen bonding from the hydroxyl group). Spectral Data: IR peaks at 3330 cm⁻¹ (O–H stretch) and 1694/1659 cm⁻¹ (C=O stretches). 1H NMR shows aromatic protons at δ 7.94–6.25 ppm and a methyl group at δ 2.48 ppm . Key Differences: The hydroxyl group increases polarity but reduces metabolic stability compared to the methoxy group in the target compound. The furan substituent may reduce π-stacking interactions compared to the isoxazole’s aromatic nitrogen.
Dihydropyrano[2,3-c]pyrazole Derivatives
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) Core Structure: Pyrano-pyrazole instead of chromeno-pyrrole. Substituents: Shares a 3-methoxyphenyl group and chloro substituent. Physical Properties: Lower melting point (170.7–171.2°C), suggesting weaker intermolecular forces. Synthetic Yield: 80%, higher than typical chromeno-pyrrole derivatives (e.g., 62% for 4{9–5-21}) .
Substituent-Driven Comparisons
Chloro vs. Nitro/Cyano Groups
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core Structure: Tetrahydroimidazo-pyridine, distinct from chromeno-pyrrole. Substituents: Nitro and cyano groups enhance electron-withdrawing effects. Biological Implications: Nitro groups are often associated with cytotoxicity, whereas chloro groups (as in the target compound) improve lipophilicity and membrane permeability .
Methoxy vs. Hydroxy Groups
- Impact on Solubility : Methoxy groups (target compound) increase lipophilicity compared to hydroxy groups (4{9–5-21}), which may enhance blood-brain barrier penetration .
- Metabolic Stability : Hydroxy groups are prone to glucuronidation, reducing bioavailability, whereas methoxy groups resist such modifications .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Substituent Effects on Bioactivity Potential
Q & A
Basic: What are the established synthetic routes for 7-chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound can be synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key parameters for optimization include:
- Temperature : Reactions at 60–80°C reduce side-product formation.
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Substituent compatibility : Electron-withdrawing groups on aldehydes (e.g., 3-methoxy) require longer reaction times (24–36 hrs) for full conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
